Product packaging for 2-Aminophenanthrene-9,10-dione(Cat. No.:CAS No. 36043-49-9)

2-Aminophenanthrene-9,10-dione

Cat. No.: B3051788
CAS No.: 36043-49-9
M. Wt: 223.23 g/mol
InChI Key: HENHQTJCDFNZOI-UHFFFAOYSA-N
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Description

Contextualization within the Phenanthrenequinone (B147406) Chemical Space

2-Aminophenanthrene-9,10-dione, with the chemical formula C₁₄H₉NO₂, is a prominent member of the phenanthrenequinone family of compounds. lookchem.comchemnet.com The core of this family is the phenanthrene-9,10-dione structure, a polycyclic aromatic hydrocarbon featuring two ketone groups at positions 9 and 10. nih.gov This parent structure is known for its stability, aromaticity, and distinct reactivity, making it a valuable intermediate in organic synthesis. academie-sciences.frresearchgate.net

The phenanthrenequinone scaffold is a versatile platform for the synthesis of a wide array of derivatives. Researchers have successfully introduced various functional groups onto the phenanthrene (B1679779) framework, leading to a diverse chemical space with a broad spectrum of properties. For instance, condensation reactions of phenanthrenequinone with active methylene (B1212753) compounds have yielded imidazolidinone, thiazolidinone, and isoxazolone derivatives. niscpr.res.in Furthermore, the reaction with o-diaminobenzene produces dibenz[a,c]phenazine derivatives. academie-sciences.frresearchgate.net The synthesis of halogenated derivatives, such as bromo- and nitro-phenanthrenequinones, has also been extensively explored, further expanding the chemical diversity of this class of compounds. chemicalbook.comresearchgate.net

This compound takes a special place within this chemical space due to the introduction of an amino group. This functionalization significantly modifies the electronic properties of the phenanthrenequinone system, opening up new avenues for research and application that are distinct from other derivatives.

Significance of the Amino and Dione (B5365651) Functionalities in Chemical Systems

The chemical behavior and potential applications of this compound are largely dictated by the interplay between its amino and dione functional groups.

The dione functionality , inherent to the phenanthrenequinone core, is a key center of reactivity. These two carbonyl groups are in conjugation with the aromatic system, making them susceptible to both reduction and condensation reactions. researchgate.net The redox activity of the quinone moiety is a critical feature, allowing the molecule to participate in electron transfer processes. This property is fundamental to its potential applications in areas like energy storage and redox biology. The dione groups also serve as reactive sites for the synthesis of more complex heterocyclic systems. niscpr.res.in

The amino group , on the other hand, acts as an electron-donating group, which significantly influences the electronic distribution within the molecule. This has a profound effect on its spectroscopic properties, making it a valuable precursor in the synthesis of dyes and pigments. lookchem.com The presence of the amino group also introduces a site for further chemical modification. For example, it can react with a variety of nucleophiles to yield new derivatives, and its reaction with aliphatic or aromatic amines can lead to the formation of the corresponding imino ketone compounds. google.com This reactivity allows for the fine-tuning of the molecule's properties for specific applications.

The combination of an electron-withdrawing dione system and an electron-donating amino group on the same aromatic scaffold creates a push-pull electronic system. This arrangement is a classic design principle for developing chromophores, electroactive materials, and compounds with interesting photophysical properties.

Current Research Trajectories and Future Outlook for the Compound

The unique structural and electronic features of this compound have propelled its investigation across several cutting-edge research areas, with promising future prospects.

A significant and recent research trajectory involves the use of aminophenanthrene derivatives in the development of materials with room temperature phosphorescence (RTP) . These materials have shown potential in high-tech applications such as anti-counterfeiting technologies and advanced data encryption. rsc.org The specific electronic properties endowed by the amino-substituted phenanthrene core are crucial for achieving this long-lived light emission.

The field of medicinal chemistry represents another major avenue of research. Various derivatives of phenanthrenequinone have been investigated for their biological activities, with studies reporting potential antimicrobial and anticancer properties. academie-sciences.frresearchgate.netniscpr.res.inresearchgate.netacs.org The presence of the amino group in this compound offers a handle for creating a library of new compounds with potentially enhanced or selective biological activities. The compound itself has been identified as a bioactive small molecule. calpaclab.com

In materials science , phenanthrenequinone derivatives are being explored for their use in organic light-emitting diodes (OLEDs). The tunable electronic and photophysical properties of compounds like this compound make them attractive candidates for the development of new and efficient light-emitting materials. Its incorporation into polymers may also enhance properties like conductivity and stability. lookchem.com

The future outlook for this compound is bright, with ongoing research expected to further unveil its potential. The development of more efficient and selective synthetic methods for its derivatization will be key to accessing a wider range of functional materials and bioactive molecules. As our understanding of the structure-property relationships in this class of compounds deepens, we can anticipate the emergence of novel applications in fields ranging from molecular electronics to targeted therapeutics.

Chemical Compounds Mentioned

Compound Name
This compound
Phenanthrene-9,10-dione
Imidazolidinone derivatives
Thiazolidinone derivatives
Isoxazolone derivatives
Dibenz[a,c]phenazines
Bromo-phenanthrenequinones
Nitro-phenanthrenequinones
Imino ketone compounds
3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₉NO₂ lookchem.comchemnet.com
Molecular Weight 223.23 g/mol calpaclab.com
Appearance Yellow to brown solid lookchem.com
Boiling Point 482.7°C at 760 mmHg lookchem.comchemnet.com
Flash Point 245.7°C lookchem.comchemnet.com
Density 1.383 g/cm³ lookchem.comchemnet.com
Refractive Index 1.707 lookchem.comchemnet.com
Vapor Pressure 1.79E-09 mmHg at 25°C lookchem.comchemnet.com
CAS Number 36043-49-9 lookchem.comchemnet.comcalpaclab.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B3051788 2-Aminophenanthrene-9,10-dione CAS No. 36043-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminophenanthrene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENHQTJCDFNZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291735
Record name 2-aminophenanthrene-9,10-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36043-49-9
Record name NSC525970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC77642
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Synthetic Route Design for 2 Aminophenanthrene 9,10 Dione

Established Chemical Synthesis Pathways to 2-Aminophenanthrene-9,10-dione

Established routes to this compound typically rely on classical organic reactions, building upon commercially available precursors. These multi-step processes, while reliable, often require purification at each stage.

Two primary retrosynthetic analyses dominate the established pathways for synthesizing this compound.

Route A: Functionalization of Phenanthrene-9,10-dione

This common approach begins with the commercially available Phenanthrene-9,10-dione. The synthesis proceeds through an electrophilic nitration reaction to introduce a nitro group, followed by a reduction step to yield the final amino-substituted product.

Nitration: Phenanthrene-9,10-dione is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. This reaction yields 2-Nitrophenanthrene-9,10-dione as a key intermediate. guidechem.com

Reduction: The resulting 2-Nitrophenanthrene-9,10-dione is then subjected to reduction. This can be achieved using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation, to convert the nitro group into the desired amino group, affording this compound.

Route B: Oxidation of 2-Aminophenanthrene

An alternative pathway involves the direct oxidation of 2-Aminophenanthrene. This method is contingent on the availability of the amino-substituted phenanthrene (B1679779) precursor.

Precursor Synthesis: 2-Aminophenanthrene itself can be synthesized from precursors like 2-aminobiphenyl. chemicalbook.comwikipedia.org

Oxidation: 2-Aminophenanthrene is oxidized to form the corresponding dione (B5365651). Strong oxidizing agents, such as chromium trioxide (CrO₃) in acetic acid, are typically employed for this transformation. thieme-connect.de This method is a simple and effective way to prepare phenanthrenequinones from their corresponding polycyclic aromatic hydrocarbons. thieme-connect.de However, a major challenge with this approach is the potential for side reactions and the tolerance of the amino group to the harsh oxidizing conditions. thieme-connect.de

The efficiency of these established pathways is highly dependent on the optimization of reaction parameters. Key variables include temperature, reaction time, solvent, and the choice of reagents and catalysts. The table below summarizes typical conditions for analogous transformations, which can be applied to optimize the synthesis of this compound.

Reaction StepReagents & ConditionsTypical YieldReference
Oxidation of Substituted PhenanthreneCrO₃ in 60% aqueous AcOH, 60°C, 1 h~65% thieme-connect.de
Nitration of Phenanthrene-9,10-dioneHNO₃ / H₂SO₄Variable, depends on conditionsN/A
Reduction of 2-Nitrobiphenyl (analogue)SnCl₂, Ethanol (B145695), Reflux, 3 hHigh chemicalbook.com
Suzuki-Miyaura Coupling (for biaryl precursor)Pd catalyst, K₂CO₃, DMF/H₂O, 60°C, 6 hUp to 98% chemicalbook.com

Novel and Emerging Synthetic Approaches

To overcome the limitations of multi-step syntheses, researchers are exploring more efficient and elegant synthetic strategies.

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without isolating intermediates, offer significant advantages in terms of reduced waste, time, and cost. While a specific one-pot synthesis for this compound is not prominently documented, related methodologies for similar structures are instructive. For instance, a one-pot method for synthesizing amidonaphthoquinones from aminonaphthoquinones has been developed. nih.gov This procedure involves an in-situ reduction of the aminoquinone, followed by coupling with an acid chloride and subsequent re-oxidation upon exposure to the atmosphere. nih.gov Adapting such a strategy could provide a more streamlined route to derivatives of this compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent another advanced synthetic approach. The development of an MCR for this compound would be a significant step forward in its efficient synthesis.

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are powerful tools for constructing the core structure of phenanthrene derivatives. researchgate.net A palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction has been developed for synthesizing the phenanthrene skeleton, which could be adapted to create substituted precursors for this compound. researchgate.net

Lewis Acid Catalysis: An efficient synthesis of substituted phenanthrenequinones has been reported using an intramolecular Friedel-Crafts reaction promoted by the Lewis acid titanium tetrachloride (TiCl₄). nih.gov This method involves the cyclization of a biaryloxoacetic acid precursor, which is first converted to a more reactive imidazolide. nih.gov

Photoredox Catalysis: Interestingly, the parent compound Phenanthrene-9,10-dione itself has been used as a low-cost and efficient photoredox catalyst for various organic transformations. tandfonline.com This highlights the potential for catalyst-mediated pathways within this class of compounds.

Scalability Considerations in Laboratory and Industrial Synthesis

The transition from a laboratory-scale synthesis to industrial production presents several challenges. For the synthesis of this compound, key considerations include cost of starting materials, safety of reagents (e.g., strong acids and oxidizers), and the efficiency of each step.

The intramolecular Friedel-Crafts reaction of imidazolides has been described as an efficient and scalable synthesis for substituted phenanthrenequinones. nih.gov Similarly, oxidation procedures for polycyclic arenes can be performed on a 1 to 100-gram scale. thieme-connect.de However, scaling up traditional nitration and reduction sequences requires careful management of reaction exotherms and handling of hazardous materials. The development of continuous flow processes and the use of solid-supported reagents or catalysts could mitigate some of these scalability issues, offering safer and more efficient production on a larger scale.

Chemical Reactivity and Derivatization Strategies of 2 Aminophenanthrene 9,10 Dione

Reactions of the Amino Group

The presence of the amino group (-NH2) on the phenanthrene-9,10-dione scaffold imparts nucleophilic character and provides a site for various derivatization strategies. The reactivity of this group is central to the synthesis of a diverse range of derivatives.

Acylation and Amidation Reactions

The amino group of 2-Aminophenanthrene-9,10-dione can readily undergo acylation and amidation reactions. google.com These reactions involve the treatment of the amine with acylating agents such as acyl chlorides or anhydrides. scielo.org.mxresearchgate.net The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. byjus.com This results in the formation of an amide bond, yielding N-acyl-2-aminophenanthrene-9,10-dione derivatives.

The reactivity of the amino group can be modulated by the reaction conditions. For instance, protecting the amino group through acetylation with acetic anhydride (B1165640) can control its activating effect in subsequent reactions. byjus.com This strategy is often employed to achieve selective substitution on the aromatic ring. byjus.com A variety of methods can be employed for amidation, including the use of coupling reagents or base-promoted direct amidation of esters. researchgate.netbeilstein-journals.org

Table 1: Examples of Acylation/Amidation Reactions

Acylating AgentProductReaction ConditionsReference
Acetic AnhydrideN-acetyl-2-aminophenanthrene-9,10-dioneVaries, often with a base or catalyst byjus.com
Acyl ChloridesN-acyl-2-aminophenanthrene-9,10-dioneTypically in the presence of a base scielo.org.mx
Carboxylic AcidsN-acyl-2-aminophenanthrene-9,10-dioneWith a coupling agent (e.g., DCC, EDC) beilstein-journals.org

Alkylation and Arylation Reactions

The nitrogen atom of the amino group can also participate in alkylation and arylation reactions. These reactions introduce alkyl or aryl substituents onto the amino group, forming secondary or tertiary amines. Reductive alkylation, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl groups. google.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the arylation of amines. sigmaaldrich.com This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. rsc.org These methods allow for the synthesis of a wide range of N-aryl-2-aminophenanthrene-9,10-dione derivatives.

Condensation Reactions and Schiff Base Formation

The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. google.comcyberleninka.ruechemcom.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ebsco.comresearchgate.net The formation of Schiff bases is often catalyzed by an acid or base. echemcom.com

These Schiff base derivatives are valuable intermediates in organic synthesis and can be used to construct more complex molecular architectures. cyberleninka.ruscirp.orgnih.gov For example, a Schiff base ligand was synthesized through the condensation of 9,10-phenanthrenequinone with 2-mercaptoaniline. echemcom.com

Table 2: Schiff Base Formation from this compound

Carbonyl CompoundProductReaction ConditionsReference
Aromatic AldehydesN-(arylmethylene)-2-aminophenanthrene-9,10-dioneTypically refluxing in a suitable solvent, may use a catalyst cyberleninka.ru
Aromatic KetonesN-(arylethylidene)-2-aminophenanthrene-9,10-dioneTypically refluxing in a suitable solvent, may use a catalyst cyberleninka.ru

Diazotization and Coupling Reactions

Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. byjus.comorganic-chemistry.orgscribd.com This reaction involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures. organic-chemistry.orgwikipedia.org

The resulting diazonium salt is a versatile intermediate that can undergo a variety of coupling reactions. organic-chemistry.org For example, in azo coupling, the diazonium salt reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form an azo compound, which is characterized by the -N=N- functional group. scribd.comekb.eg These azo dyes often exhibit intense colors due to their extended conjugated systems. scribd.com The diazonium group can also be replaced by a variety of other functional groups through Sandmeyer-type reactions. organic-chemistry.orgwikipedia.org

Reactions at the Phenanthrene-9,10-dione Core

The phenanthrene-9,10-dione core, being an electron-deficient aromatic system due to the two carbonyl groups, can also participate in chemical reactions, although its reactivity is influenced by the presence of the amino group.

Electrophilic and Nucleophilic Substitutions on the Aromatic System

The phenanthrene (B1679779) ring system can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.comquora.com The position of substitution is directed by the existing substituents. The amino group is a powerful activating and ortho-, para-directing group, while the dione (B5365651) functionality is deactivating. byjus.com Therefore, electrophilic substitution is expected to occur at positions ortho and para to the amino group. However, the high reactivity of the amino group can lead to multiple substitutions and side reactions. byjus.com To achieve selective substitution, the amino group is often protected, for instance, by acetylation. byjus.com

Nucleophilic aromatic substitution (SNAr) on the phenanthrene-9,10-dione core is also possible, particularly if there is a suitable leaving group on the aromatic ring. mdpi.comorganic-chemistry.org The electron-withdrawing nature of the dione system facilitates nucleophilic attack. For example, a bromine atom on the phenanthrene-9,10-dione ring can be displaced by nucleophiles like amines or thiols. The rate and selectivity of these reactions depend on the nature of the nucleophile, the solvent, and the reaction temperature. mdpi.comrsc.org

Redox Chemistry of the Quinone Moiety

The 9,10-dione functionality, commonly known as a quinone, imparts rich redox chemistry to the this compound molecule. Quinones are known to be key players in biological electron transport chains and can undergo reversible reduction-oxidation reactions. libretexts.org The redox behavior of the phenanthrene-9,10-dione core involves sequential one-electron transfers, leading to distinct chemical species. researchgate.net

The process begins with a one-electron reduction of the quinone, which generates a semiquinone radical anion. researchgate.net This intermediate is often unstable and highly reactive. The presence of the electron-donating amino group at the C2 position is expected to influence the reduction potential compared to the unsubstituted phenanthrene-9,10-dione. A subsequent one-electron reduction can convert the semiquinone into the corresponding 9,10-dihydroxyphenanthrene (B1203692), also known as a hydroquinone (B1673460). researchgate.net This two-electron reduction process is reversible, allowing the molecule to act as a redox couple.

Step 1 (One-Electron Reduction): The parent quinone accepts an electron to form a semiquinone radical. researchgate.net

Step 2 (Second One-Electron Reduction): The semiquinone radical accepts a second electron to form the hydroquinone dianion, which is protonated to yield the hydroquinone. researchgate.net

Chemical reducing agents can also be employed to achieve these transformations. For instance, derivatives of phenanthrene-9,10-dione have been successfully reduced to their corresponding 9,10-dihydroxyphenanthrene forms using reagents like sodium borohydride (B1222165) (NaBH₄).

SpeciesDescriptionElectrons Transferred (from Quinone)Key Characteristics
This compound (Quinone)Parent compound, electron acceptor0Conjugated diketone libretexts.org
Semiquinone RadicalProduct of 1e⁻ reduction1Highly reactive radical species researchgate.net
2-Amino-9,10-dihydroxyphenanthrene (Hydroquinone)Product of 2e⁻ reduction2Aromatic diol, electron donor libretexts.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules with high stereoselectivity. iitk.ac.innumberanalytics.com The quinone moiety in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to its electron-deficient double bonds. libretexts.orgmdpi.com These reactions involve the combination of a conjugated diene (a 4π-electron system) with the quinone's C=C or C=O bond (a 2π-electron system) to form a six-membered ring. libretexts.org

While specific examples for this compound are not extensively documented in readily available literature, the reactivity can be inferred from related compounds. For example, 3-bromophenanthrene-9,10-dione (B181802) has been shown to participate in visible-light-induced cycloadditions with electron-rich alkenes, a reaction class termed Photoclick (PQ-ERA) reactions. This suggests that the phenanthrene-9,10-dione core is a viable partner in various modes of cycloaddition. The presence of the amino group on the phenanthrene ring would modulate the electron density of the quinone system, potentially influencing the rate and selectivity of the cycloaddition.

Reaction TypeReactant 1 (Diene/Alkene)Reactant 2 (Dienophile)Product TypeReference
[4+2] Diels-AlderConjugated DieneThis compoundFunctionalized 6-membered ring numberanalytics.comlibretexts.org
Photoclick (PQ-ERA)Electron-Rich AlkenePhenanthrene-9,10-dione derivativeCycloadduct

Formation of Polycyclic and Heterocyclic Systems

The structure of this compound, featuring a primary aromatic amine, two carbonyl groups, and an extended aromatic system, makes it an ideal precursor for the synthesis of complex polycyclic and heterocyclic compounds.

The primary amino group is a key nucleophilic handle for building fused heterocyclic rings. It can undergo condensation reactions with various bifunctional electrophiles. For example, reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) rings, while reactions with β-dicarbonyl compounds could yield seven-membered diazepine (B8756704) systems.

Furthermore, the quinone moiety itself can participate in annulation reactions. A notable example is the Hauser–Kraus annulation, where sulfonyl phthalides react with acceptors to form quinone intermediates. researchgate.net These intermediates can then undergo intramolecular cyclization. In a related system, quinones bearing a ketoalkyl moiety have been shown to undergo facile intramolecular enamine cyclization to produce aminophenanthrenes. researchgate.net This type of cascade reaction allows for the rapid construction of complex polycyclic architectures. rsc.org Such strategies have been employed to synthesize phenanthrene-based alkaloids like phenanthroindolizidines and phenanthroquinolizidines through subsequent reactions like the Pictet-Spengler cyclization. researchgate.net

Reaction TypeKey Functional Group InvolvedPotential Reagent(s)Resulting System
CondensationAmino groupα-DicarbonylsFused Pyrazine Ring
Hauser-Kraus Annulation/Intramolecular CyclizationQuinone and derived enamineSulfonyl phthalide, NitroalkenesAminophenanthrenes, Benzoquinolines researchgate.net
Pictet-Spengler Reaction (multi-step sequence)Derived phenanthrene intermediateAldehydePhenanthroindolizidine alkaloids researchgate.net

Regioselectivity and Stereochemical Control in Derivatization

Achieving control over regioselectivity (where a reaction occurs) and stereochemistry (the 3D arrangement of atoms) is paramount in organic synthesis. fiveable.meresearchgate.net In the derivatization of this compound, these factors are influenced by the inherent electronic and steric properties of the molecule.

Regioselectivity: The molecule presents multiple reactive sites: the amino group, the two quinone carbonyls, and the aromatic rings.

Amino Group vs. Carbonyls: Reactions can be directed towards the amino group (e.g., acylation, alkylation) or the carbonyls (e.g., addition of organometallics) by choosing appropriate reagents and conditions.

Aromatic Ring Substitution: Electrophilic aromatic substitution on the phenanthrene rings will be directed by the combined effects of the electron-donating amino group and the electron-withdrawing quinone system.

Control in Annulation: A remarkable example of regiochemical control is seen in cascade reactions. For instance, in syntheses starting from related quinone intermediates, the choice of nitrogen source for an enamine formation dictates the cyclization pathway. researchgate.net Enamines derived from primary amines lead to C-centered nucleophilic attack to form aminophenanthrenes, whereas those from ammonia (B1221849) result in N-centered attack, yielding benzoquinolines. researchgate.net

Stereochemical Control: Controlling the formation of new stereocenters is a significant challenge. researchgate.net

Substrate Control: The large, rigid, and planar nature of the phenanthrenequinone (B147406) framework can exert facial bias, directing incoming reagents to attack from the less sterically hindered face of the molecule. This is a form of substrate stereochemical control. youtube.com

Auxiliary Control: To achieve high levels of stereoselectivity, a chiral auxiliary can be temporarily attached to the molecule, typically at the amino group. youtube.com This chiral auxiliary directs the stereochemical outcome of a subsequent reaction by creating a diastereomeric transition state with a significant energy difference. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. youtube.com

Control TypeConceptApplication to this compoundExample/Strategy
RegioselectivityControlling reaction positionDirecting reactions to N vs. C vs. aromatic ringChoice of amine in Hauser-Kraus annulation determines C- vs. N-cyclization researchgate.net
Stereochemical Control (Substrate)Inherent molecular structure directs stereochemistryPlanar phenanthrene core blocks one face for reagent attackReagents preferentially add to the less hindered face of the quinone system youtube.com
Stereochemical Control (Auxiliary)Temporary chiral group directs stereochemistryAttaching a chiral group to the C2-amino functionUse of a chiral auxiliary to guide asymmetric synthesis, followed by its removal researchgate.netyoutube.com

Advanced Spectroscopic and Structural Characterization of 2 Aminophenanthrene 9,10 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-Aminophenanthrene-9,10-dione, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable.

While a complete, definitively assigned spectrum for this compound is not readily found in publicly available literature, the expected chemical shifts can be predicted based on the analysis of structurally similar phenanthrene (B1679779) derivatives. mdpi.com The positions of the amino group and the dione (B5365651) functionality have a profound impact on the electronic environment of the protons and carbons within the aromatic system.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the phenanthrene core are anticipated to resonate in the region of δ 7.0-9.0 ppm. The electron-donating nature of the amino group (-NH2) is expected to shield the protons on the same aromatic ring, causing them to appear at a higher field (lower ppm values). In contrast, protons in proximity to the electron-withdrawing carbonyl groups of the dione will be deshielded, shifting their resonance to a lower field (higher ppm values). The protons of the amino group itself would likely manifest as a broad singlet, with a chemical shift that is dependent on the solvent and sample concentration.

¹³C NMR: The ¹³C NMR spectrum is particularly informative. The carbonyl carbons of the dione group are characteristically found at the downfield end of the spectrum, typically in the δ 180-190 ppm range. libretexts.org The aromatic carbons are expected to produce signals between δ 110-150 ppm. The carbon atom directly bonded to the amino group (C-2) will experience a shielding effect, causing it to resonate at a comparatively lower chemical shift than the other aromatic carbons.

To provide a practical example, the spectroscopic data for a related derivative, 9-methyl-1,10-phenanthroline-2-carboxylic acid, offers insight into the types of signals to expect. mdpi.com

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H-1~7.0-7.2
H-3~7.3-7.5
H-4~7.8-8.0
H-5~8.0-8.2
H-6~7.6-7.8
H-7~7.6-7.8
H-8~8.0-8.2
NH₂Variable (broad singlet)

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~115-120
C-2~145-150
C-3~120-125
C-4~130-135
C-4a~130-135
C-4b~135-140
C-5~125-130
C-6~125-130
C-7~128-132
C-8~130-135
C-8a~135-140
C-9~180-185
C-10~180-185
C-10a~125-130

For a molecule with a complex aromatic structure such as this compound, two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two or three bonds. emerypharma.com A COSY spectrum of this compound would map out the connectivity of adjacent protons on the aromatic rings, allowing for the identification of distinct spin systems within the phenanthrene backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. columbia.edu This is a highly effective method for assigning carbon signals once the proton signals have been identified.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This technique is particularly crucial for identifying quaternary carbons, which lack directly attached protons, by observing their correlations with nearby protons. For example, the carbonyl carbons at positions C-9 and C-10 would exhibit correlations to protons on the neighboring aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are in close spatial proximity, regardless of whether they are scalar coupled. This provides valuable information about the three-dimensional structure and conformation of the molecule.

The combined application of these 2D NMR techniques is fundamental for the complete and precise structural characterization of this compound and its derivatives. nih.gov

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to its various functional groups. researchgate.net

N-H Stretching: The amino group should give rise to two characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.

C=O Stretching: The dione system's two carbonyl groups will produce a strong absorption band in the 1650-1680 cm⁻¹ range.

C=C Stretching: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is anticipated in the 1250-1350 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the aromatic rings are expected in the 690-900 cm⁻¹ region, with their specific positions offering clues about the substitution pattern.

Characteristic FT-IR Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Asymmetric Stretch~3450
Amino (N-H)Symmetric Stretch~3350
Carbonyl (C=O)Stretch~1660
Aromatic (C=C)Stretch~1600, 1580, 1470
Amino (C-N)Stretch~1300
Aromatic (C-H)Out-of-plane bend~850, 820, 750

Raman spectroscopy offers complementary data to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman is particularly adept at analyzing non-polar bonds and symmetric vibrations. In the case of this compound, the C=C stretching vibrations of the aromatic rings are predicted to yield strong Raman signals. The symmetric stretch of the dione's carbonyl groups may also be observable. The resulting Raman spectrum provides a unique molecular fingerprint. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is employed to ascertain the molecular weight and fragmentation behavior of a compound. For this compound, with the molecular formula C₁₄H₉NO₂, the anticipated exact mass is approximately 223.06 g/mol . calpaclab.com In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺) at an m/z of 223 would be expected. The fragmentation pattern would likely feature the loss of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), resulting in characteristic fragment ions. For instance, the loss of a CO molecule (28 Da) would lead to a fragment at m/z 195, and a subsequent loss of another CO molecule would produce a fragment at m/z 167. The elimination of HCN (27 Da) from the molecular ion would generate a fragment at m/z 196. High-resolution mass spectrometry (HRMS) would be utilized to confirm the elemental composition of the molecular ion and its fragments with high precision.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with a high degree of accuracy. bldpharm.com This precision allows for the confident determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass. nih.gov For this compound, HRMS is crucial for confirming its chemical formula, C₁₄H₉NO₂.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios to within a few parts per million (ppm), enabling the unequivocal prediction of a chemical formula. nih.govrsc.orgpnas.org The technique is highly selective and can detect compounds even at very low concentrations. chemnet.com While low-resolution mass spectrometry might identify a molecule as having a mass of 223, HRMS can differentiate this compound (calculated exact mass: 223.06333 Da) from other potential isobaric compounds by measuring its mass with high precision. lookchem.comnih.gov

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₁₄H₉NO₂ calpaclab.comlibretexts.org
Theoretical Exact Mass 223.06333 Da lookchem.com
Nominal Mass 223 Da libretexts.org

This table is generated based on theoretical calculations and common practices in mass spectrometry.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for producing ions from molecules in solution with minimal fragmentation. researchgate.netnih.gov It is frequently coupled with mass spectrometry (ESI-MS) to analyze a wide range of compounds, from small molecules to large biomacromolecules. researchgate.netrsc.org In the context of this compound, ESI-MS would typically be used to generate protonated molecular ions, [M+H]⁺, in positive ion mode.

Tandem mass spectrometry (MS/MS) experiments, where precursor ions are selected and fragmented, provide valuable structural information. rsc.orgupi.edu For the [M+H]⁺ ion of this compound (m/z 224.071), collision-induced dissociation (CID) would likely induce fragmentation patterns characteristic of its structure. Common fragmentation pathways for related quinone and aromatic amine structures include the loss of neutral molecules like carbon monoxide (CO) and cleavage of bonds adjacent to the carbonyl and amino groups. researchgate.net For instance, studies on similar fused nitrogen-containing ring systems show that fragmentation often occurs at the heterocyclic rings. rsc.org ESI-MS has also been employed to study the noncovalent interactions of the related compound 9-aminophenanthrene (B1211374) with proteins. chemnet.com

Table 2: Predicted ESI-MS Fragmentation for this compound

Precursor Ion (m/z) Proposed Fragment Neutral Loss Notes
224.07 ([M+H]⁺) 196.08 CO Loss of one carbonyl group.
224.07 ([M+H]⁺) 168.08 2CO Loss of both carbonyl groups.

This table is based on theoretical fragmentation patterns of similar chemical structures and has not been experimentally verified from the provided search results.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. upi.edursc.org The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. youtube.com

Specific UV-Vis spectra for this compound are not detailed in the provided results. However, extensive studies on the structurally analogous compound, 2-amino-9,10-anthraquinone (2AAQ), offer significant insights. rsc.orgnih.gov The photophysical properties of these types of molecules are highly dependent on solvent polarity. nih.gov In nonpolar solvents, such compounds tend to exhibit blue-shifted absorption maxima. rsc.org As solvent polarity increases, a bathochromic (red) shift is often observed due to the stabilization of a polar intramolecular charge transfer (ICT) state, where the lone pair of electrons on the amino group interacts strongly with the π-system of the quinone moiety. rsc.orgnih.gov For phenanthrene derivatives, absorption maxima consistent with the phenanthrene framework are typically observed. libretexts.org

Fluorescence and Phosphorescence Spectroscopy

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits a photon after being electronically excited. youtube.com Fluorescence is a rapid emission from a singlet excited state, while phosphorescence is a much slower emission from a triplet excited state. youtube.compdbj.org

Direct spectroscopic data for this compound is not available, but the behavior of its analogue, 2-amino-9,10-anthraquinone (2AAQ), is well-documented. rsc.orgnih.gov The fluorescence properties of 2AAQ are strongly influenced by the solvent environment. nih.gov In low-polarity solvents, the molecule is thought to adopt a non-planar structure, leading to unusually high fluorescence quantum yields (Φf) and lifetimes (τf). rsc.orgnih.gov In solvents of medium to high polarity, the formation of a planar ICT structure leads to lower quantum yields. nih.gov This is because the non-radiative decay pathways become more efficient in the polar, planar structure. nih.gov The emission wavelength (fluorescence) is always longer than the absorption wavelength, and phosphorescence occurs at even longer wavelengths than fluorescence. youtube.com Studies on related aminophenanthrenes show they can be used to synthesize materials with room temperature phosphorescence (RTP). metu.edu.tr

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed atomic model of the molecule. rsc.org

While a crystal structure for this compound itself has not been reported in the search results, a structure of the parent compound, phenanthrene-9,10-dione, is available in the Cambridge Structural Database (CSDC Number: 186904). metu.edu.tr Furthermore, a highly relevant crystal structure has been determined for a complex of 9-aminophenanthrene (a derivative lacking the two ketone groups) with the enzyme P450eryF, solved to a resolution of 2.35 Å. chemnet.com This study revealed that two molecules of 9-aminophenanthrene can bind simultaneously within the enzyme's active site. chemnet.com Such structural data is invaluable for understanding molecular interactions in biological systems. youtube.com The determination of the crystal structure of this compound would provide definitive information on its bond lengths, bond angles, and intermolecular packing in the solid state.

Chiroptical Spectroscopy for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are essential for characterizing the stereochemistry of chiral compounds. rsc.org

The synthesis of chiral derivatives of this compound has not been described in the available literature. However, if such derivatives were created, for example, by introducing a chiral center into the molecule or by synthesizing a structure with planar or axial chirality, chiroptical spectroscopy would be a critical tool for their characterization. rsc.org CD spectroscopy would confirm the presence of enantiomers and provide information about their absolute configuration and conformational preferences. For derivatives designed to be luminescent, CPL spectroscopy would measure the differential emission of left- and right-circularly polarized light, providing insights into the geometry of the excited state. rsc.org The development of materials with strong chiroptical responses is a significant goal for applications in advanced optics and enantioselective sensing. rsc.org

Computational Chemistry and Theoretical Modeling of 2 Aminophenanthrene 9,10 Dione

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical methods typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a "movie" of molecular behavior at the atomic level. mdpi.comfortunejournals.com

For 2-Aminophenanthrene-9,10-dione, MD simulations can be used to explore its conformational landscape. This includes studying the rotation of the amino group and any subtle flexing or puckering of the phenanthrene (B1679779) ring system. fortunejournals.com Such simulations reveal the relative stability of different conformations and the energy barriers between them. mdpi.com

Furthermore, MD is a powerful tool for studying intermolecular interactions. By simulating this compound in a solvent like water or an organic solvent, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. These simulations are also critical for understanding how the molecule might bind to a biological target, such as an enzyme active site. mdpi.com By simulating the complex, one can identify key interactions, observe induced conformational changes, and estimate the stability of the binding. mdpi.comnih.gov

Reaction Pathway and Mechanism Elucidation through Computational Approaches

Computational chemistry provides essential tools for exploring the mechanisms of chemical reactions. scielo.brcecam.org By mapping the potential energy surface (PES) of a reaction, researchers can identify stable reactants, products, and high-energy transition states that connect them. scielo.br

For this compound, computational methods can be used to elucidate the pathways of various potential reactions, such as oxidation, reduction of the ketone groups, or electrophilic substitution on the aromatic rings. Automated reaction path search methods can systematically explore theoretically possible transformations. nih.gov

The process involves locating the structure of the transition state for a given reaction step. Once found, techniques like Intrinsic Reaction Coordinate (IRC) calculations can trace the path downhill from the transition state to the connected reactant and product, confirming the proposed mechanism. nih.gov The calculated energy barrier (the difference in energy between the reactant and the transition state) provides a measure of the reaction's kinetic feasibility; a lower barrier indicates a faster reaction. scielo.br These computational insights are crucial for understanding reactivity and designing new synthetic routes. scielo.brnih.gov

Applications of 2 Aminophenanthrene 9,10 Dione in Advanced Chemical Materials and Processes

Building Block in Complex Organic Synthesis

As a chemical intermediate, 2-Aminophenanthrene-9,10-dione is utilized in the synthesis of a diverse range of organic compounds. lookchem.com The presence of multiple reactive sites—the aromatic rings, the amino group, and the diketone moiety—allows for a variety of chemical transformations, enabling the construction of new molecules with tailored properties for the chemical industry. lookchem.com

The phenanthrene (B1679779) core of this compound serves as a scaffold for the creation of more complex phenanthrene and 9,10-dihydrophenanthrene (B48381) derivatives. The parent compound, 9,10-phenanthrenequinone, is known to undergo several types of chemical reactions of significant importance in organic synthesis. academie-sciences.fr These reactions, including electrophilic aromatic substitutions and condensations, highlight the versatility of the phenanthrenequinone (B147406) framework as a starting material for bioactive substances. academie-sciences.fr

The dicarbonyl group in 9,10-phenanthrenequinone can be sequentially reduced, alkylated, acetylated, and sulfonated, suggesting that this compound can be similarly modified to produce a wide array of derivatives. academie-sciences.fr For instance, the synthesis of 9,10-dimethoxyphenanthrene (B3237640) from 9,10-phenanthrenequinone demonstrates a pathway to modify the ketone groups, which could be applied to the amino-substituted version. orgsyn.org Furthermore, various synthetic methods have been developed for phenanthrenes and dihydrophenanthrenes through ring annulation and cyclization reactions, establishing a broad chemical space for derivatives originating from this structural class. mdpi.comespublisher.com

Table 1: Potential Synthetic Transformations for Phenanthrene Derivative Synthesis

Reaction Type Reagents/Conditions Potential Product Class Reference
Reduction Sodium dithionite (B78146) (Na₂S₂O₄) 9,10-Dihydroxyphenanthrene (B1203692) derivative orgsyn.org
Alkylation/Etherification Dimethyl sulfate, NaOH 9,10-Dialkoxyphenanthrene derivative orgsyn.org
Acetylation Acetic anhydride (B1165640), AlCl₃ Acetyl-phenanthrene derivative academie-sciences.fr
Sulfonation Concentrated sulfuric acid Phenanthrenesulfonic acid derivative academie-sciences.fr

| Cyclocondensation | Aldehydes, malononitrile, ammonium (B1175870) acetate (B1210297) | Dihydrophenanthrene dicarbonitrile derivative | mdpi.comresearchgate.net |

This table presents potential reactions based on the known chemistry of the parent compound, 9,10-phenanthrenequinone, and related structures.

The presence of both an amino group and vicinal dicarbonyls makes this compound a valuable precursor for the synthesis of nitrogen-containing heterocycles. biointerfaceresearch.comopenmedicinalchemistryjournal.com Heterocyclic compounds are crucial structural elements in many natural products and biologically active synthetic molecules. beilstein-journals.org Nitrogen heterocycles, in particular, are prominent in pharmaceuticals, dyes, and functional polymers. openmedicinalchemistryjournal.com

Analogous compounds, such as amino-substituted 9,10-anthracenediones, are key intermediates in the synthesis of dyes and bioactive derivatives, often through the formation of new heterocyclic rings. biointerfaceresearch.com For example, the reaction of ortho-amino-quinones with various reagents can lead to the formation of phenazine-type structures. The reaction of anilines with cyanoguanidine can produce biguanides, which are themselves precursors to heterocyclic systems like 1,3,5-triazines and pyrimidines. beilstein-journals.org The reaction of 9-aminophenanthrene (B1211374), a close structural relative, can yield tetrabenzocarbazole, demonstrating a direct pathway from an aminophenanthrene to a complex N-heterocycle. researchgate.net These established synthetic routes underscore the potential of this compound to be converted into a variety of fused heterocyclic systems.

Table 2: Examples of Nitrogen-Containing Heterocyclic Scaffolds

Heterocycle Class General Structure Potential Synthetic Precursor Class Reference
Phenazine Fused pyrazine (B50134) ring ortho-Amino-quinone academie-sciences.fr
Quinazoline Fused pyrimidine (B1678525) ring Anthranilic acid derivatives beilstein-journals.org
Carbazole Fused pyrrole (B145914) ring Aminophenanthrene researchgate.net
Pyranone Derivatives Pyran ring fused systems Various precursors researchgate.net

| Benzimidazole | Fused imidazole (B134444) ring | ortho-Phenylenediamine derivatives | uomus.edu.iq |

This table illustrates classes of N-heterocycles that can be synthesized from aromatic amine precursors, highlighting the potential of this compound.

Functional Materials Development

The application of this compound extends into materials science, where its structural and chemical properties can be harnessed to create functional materials. lookchem.com Its incorporation into polymers or other material matrices can enhance properties such as stability and reactivity. lookchem.com

The compound this compound serves as a precursor in the production of dyes and pigments. lookchem.combiointerfaceresearch.com Its chemical properties, derived from the chromophoric phenanthrenequinone system and the auxochromic amino group, contribute to the color and stability of the final colorants. lookchem.com Amino- and diamino-substituted 9,10-anthracenediones, which are structurally similar, are fundamental starting materials for a wide variety of dyes used in textiles and printing inks. biointerfaceresearch.comalibaba.com The ability to further modify the molecule allows for the fine-tuning of color and performance properties, making it an essential building block in the formulation of diverse colorants. lookchem.comekb.eg

The development of porous, crystalline materials like supramolecular organic frameworks (SOFs) relies on the programmed self-assembly of molecular building blocks through non-covalent interactions. rsc.orgrsc.org These interactions, such as hydrogen bonding and π-π stacking, can organize building blocks into ordered 2D or 3D architectures. rsc.orgrsc.org

The molecular structure of this compound, featuring hydrogen-bond-donating amino groups, hydrogen-bond-accepting carbonyl groups, and an extended π-conjugated aromatic system, makes it a highly suitable candidate for designing such frameworks. The synthesis of metal-organic compounds often relies on ligands with similar functionalities, such as 1,10-phenanthroline (B135089) and benzoates, to create stable, ordered crystal structures through a network of non-covalent interactions. mdpi.com While specific examples incorporating this compound are not widespread, its functional groups provide the necessary handles for self-assembly, suggesting its potential utility in this advanced materials field.

Carbon dots (CDs) are quasi-spherical, fluorescent nanoparticles typically smaller than 10 nm that have garnered significant interest for applications in bioimaging, sensing, and catalysis. mdpi.combeilstein-journals.org They are often synthesized via hydrothermal or solvothermal treatment of carbon-rich organic precursors. jpionline.org

The selection of the precursor is critical, and molecules rich in carbon, such as citric acid or aromatic compounds, are commonly used. jpionline.org this compound, with its high carbon content and aromatic structure, represents a plausible precursor for the synthesis of CDs. The presence of nitrogen and oxygen atoms within its structure could facilitate the formation of surface-passivated CDs with enhanced fluorescence quantum yields, a desirable property for photophysical applications. beilstein-journals.orgnih.gov The inherent photophysical properties of the phenanthrene core itself also make its derivatives interesting for the broader field of photoluminescent materials.

Catalytic and Photocatalytic Applications

The phenanthrenequinone (PQ) framework is a known photosensitizer and catalyst in a variety of organic transformations. The introduction of an amino group at the 2-position is anticipated to modulate the electronic properties and catalytic activity of the core structure, opening new avenues for its application.

Phenanthrenequinone and its derivatives are effective organophotocatalysts, particularly in oxidation reactions. For instance, research has demonstrated the efficacy of 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF3), an electron-deficient derivative, as a superior photooxidant for the oxidation of secondary alcohols compared to the unsubstituted phenanthrenequinone. tuni.fi This derivative operates as a highly efficient hydrogen atom transfer (HAT) catalyst. tuni.fi The catalytic cycle involves the photoexcited quinone abstracting a hydrogen atom from the alcohol, followed by regeneration of the catalyst by a terminal oxidant like molecular oxygen. tuni.fi

The general catalytic utility of the phenanthrenequinone scaffold is also evident in organocatalyzed reactions, such as the enantioselective Friedel–Crafts reaction between phenanthrenequinones and indoles to synthesize chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives. mdpi.comresearchgate.net In these reactions, a bifunctional organocatalyst activates both the quinone and the indole, facilitating a stereoselective C-C bond formation. mdpi.com Furthermore, phenanthrenequinone can be used to form metal-free heterogeneous catalysts, such as a phenanthrenequinone cyclotrimer, which demonstrates catalytic activity. dntb.gov.ua

The presence of the 2-amino group on the phenanthrenequinone ring in this compound is expected to influence its catalytic and photocatalytic properties. The amino group is electron-donating, which would alter the redox potential and the energy levels of the excited states of the molecule compared to unsubstituted PQ. This modification could be leveraged to fine-tune the selectivity and efficiency of photocatalytic cycles. Moreover, the amino group itself can serve as a reactive site for anchoring the molecule to solid supports to create heterogeneous catalysts or for coordinating with metal centers to form novel metal-organic catalysts.

Table 1: Research Findings on Catalytic Applications of Phenanthrenequinone Derivatives Click on a row to view more details.

Catalyst SystemReaction TypeKey FindingsReference
3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF3)Photocatalytic Oxidation of Secondary AlcoholsSuperior efficacy and operates as an efficient hydrogen atom transfer (HAT) selective photooxidant. tuni.fi
(S,S)-dimethylaminocyclohexyl-squaramide with PhenanthrenequinonesOrganocatalyzed Friedel–Crafts ReactionEfficient stereoselective synthesis of chiral phenanthrene derivatives with up to 97% ee. mdpi.com
Phenanthrenequinone CyclotrimerHeterogeneous CatalysisActs as an effective metal-free heterogeneous catalyst. Functional soluble macrocycle derivatives can be synthesized. dntb.gov.ua
PhenanthrenequinoneRhodium-Catalyzed Arene Alkenylationortho-Quinone derivatives, including phenanthrenequinone, are active oxidants in this process. digitellinc.com

Advanced Analytical Chemistry Reagents and Derivatization Agents

In analytical chemistry, derivatization is a crucial technique used to modify an analyte to enhance its detectability, improve its chromatographic separation, or increase its stability. researchgate.net The bifunctional nature of this compound, possessing both the reactive dione (B5365651) system and a nucleophilic amino group, makes it a highly promising candidate for the development of novel derivatization reagents.

The parent compound, 9,10-phenanthrenequinone (PQ), has been successfully employed as a mass-tagging reagent for the ultra-sensitive analysis of aliphatic aldehydes in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov In this application, PQ reacts with aldehydes in the presence of ammonium acetate to form highly ionizable imidazole derivatives. researchgate.net This method overcomes several drawbacks of traditional amine- or hydrazine-based reagents, offering higher sensitivity and avoiding the formation of stereoisomers. nih.gov The PQ-aldehyde derivatives show intense protonated molecular ions ([M+H]+) and a characteristic common product ion, which is ideal for sensitive monitoring in MS/MS. nih.gov An isotope-coded derivatization (ICD) strategy using 14N/15N-labeled ammonium acetate with PQ has also been developed for the accurate quantification of aldehydes, mitigating matrix effects in complex samples. acs.org

Building on this, this compound offers expanded possibilities. The amino group can be used to introduce a secondary reactive site or a reporter group. For example, the amino group could be pre-reacted with a fluorophore or a chromophore to create a highly sensitive derivatization agent for aldehydes. Conversely, the dione moiety can be used to target specific analytes, while the amino group remains available for subsequent reactions, enabling multi-step analytical procedures.

Furthermore, a close structural analog, 9-aminophenanthrene, is utilized as a derivatizing reagent for compounds containing carboxyl groups, enabling their detection by fluorimetry in HPLC. slideshare.net This strongly suggests that this compound could be similarly applied, or its amino group could be used to link to other molecules, creating a new class of reagents for various functional groups. The inherent fluorescence of the phenanthrene core, potentially enhanced by the amino substituent, is a significant advantage for developing sensitive detection methods.

Table 2: Research Findings on Phenanthrenequinone as a Derivatization Agent Click on a row to view more details.

Derivatization ReagentTarget Analyte(s)Analytical TechniqueKey AdvantagesReference(s)
9,10-Phenanthrenequinone (PQ)Aliphatic Aldehydes (C3-C10)LC/ESI-MS/MSHigh sensitivity (pM detection limits), no stereoisomer formation, good reactivity. researchgate.netnih.gov
9,10-Phenanthrenequinone (PQ) with 14N/15N-Ammonium AcetateAldehydesIsotope-Coded Derivatization (ICD) LC/ESI+-MS/MSOvercomes matrix effects, uses commercially available reagents, avoids costly synthesis. acs.org
9-AminophenanthreneCarboxylic AcidsHPLC with Fluorimetric DetectionEnables sensitive detection of compounds with carboxyl groups. slideshare.net

Coordination Chemistry of 2 Aminophenanthrene 9,10 Dione

Ligand Design Principles and Potential Coordination Sites

2-Aminophenanthrene-9,10-dione is an attractive ligand for the design of coordination complexes due to its multifunctional nature. The primary coordination sites are the nitrogen atom of the amino group and the two oxygen atoms of the quinone moiety. This arrangement allows the ligand to act as a bidentate or potentially a tridentate chelating agent.

The amino group (-NH2) provides a soft donor site, suitable for coordinating with a variety of transition metals. The lone pair of electrons on the nitrogen atom can readily form a coordinate covalent bond.

The quinone oxygen atoms of the 9,10-dione system offer hard donor sites. These oxygens can coordinate to metal ions, and the extensive π-system of the phenanthrene (B1679779) backbone can participate in electron delocalization, influencing the electronic properties of the resulting metal complex. The presence of both amino and quinone functionalities allows for the formation of stable chelate rings with a metal center, typically five- or six-membered rings, which enhances the thermodynamic stability of the complexes (the chelate effect).

The versatility of these coordination sites allows for the formation of various complex geometries, which can be tailored by the choice of the metal ion and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound, such as those derived from 1,10-phenanthroline-5,6-dione, typically involves the reaction of the ligand with a metal salt in a suitable solvent. biomedpharmajournal.orgjournalirjpac.com A general synthetic route for a hypothetical metal complex of this compound could involve dissolving the ligand in a solvent like ethanol (B145695) or DMF and adding a solution of a metal salt (e.g., chlorides or nitrates of Co(II), Ni(II), Cu(II), Zn(II)). biomedpharmajournal.orgekb.eg The resulting mixture is often refluxed to promote complex formation, followed by isolation of the solid complex by filtration and washing.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H stretching bands upon coordination provide direct evidence of the involvement of the quinone oxygens and the amino nitrogen in bonding to the metal ion. biomedpharmajournal.orgsysrevpharm.org A shift to lower wavenumbers for the C=O stretch and changes in the N-H stretching and bending vibrations would be expected. New bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. sysrevpharm.org

UV-Visible Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, reveal shifts in the π→π* and n→π* transitions of the phenanthrene system, as well as the appearance of new d-d transition bands for transition metal complexes, providing insights into the geometry and electronic structure of the coordination sphere. biomedpharmajournal.orgjournalirjpac.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), 1H and 13C NMR spectroscopy can elucidate the structure of the complex in solution, showing shifts in the signals of the protons and carbons near the coordination sites. journalirjpac.com

Elemental Analysis: Provides the empirical formula of the complex, confirming the stoichiometry of the metal-ligand ratio. biomedpharmajournal.org

Molar Conductivity Measurements: These measurements in a suitable solvent help to determine whether the complex is an electrolyte or non-electrolyte, indicating if any counter-ions are within or outside the coordination sphere. ekb.eg

Technique Information Gained Expected Observations for this compound Complexes
Infrared (IR) SpectroscopyIdentification of functional groups involved in coordination.Shift of C=O and N-H stretching frequencies; appearance of M-O and M-N bands. sysrevpharm.org
UV-Visible SpectroscopyElectronic transitions, coordination geometry.Shift in ligand-based transitions, appearance of d-d bands. biomedpharmajournal.orgjournalirjpac.com
NMR SpectroscopyStructure of diamagnetic complexes in solution.Chemical shifts of protons and carbons near coordination sites. journalirjpac.com
Elemental AnalysisStoichiometry of the complex.Confirmation of the metal-to-ligand ratio. biomedpharmajournal.org
Molar ConductivityElectrolytic nature of the complex.Distinguishes between coordinated and non-coordinated ions. ekb.eg
X-ray CrystallographyPrecise 3D structure in the solid state.Determination of bond lengths, angles, and coordination geometry. pnas.orgpnas.org

Electronic Structure and Bonding in Coordination Complexes

The electronic structure of metal complexes containing this compound is a result of the interaction between the metal d-orbitals and the molecular orbitals of the ligand. The nature of this interaction depends on the identity of the metal, its oxidation state, and the coordination geometry.

In a simplified view based on ligand field theory, the d-orbitals of the metal ion, which are degenerate in the free ion, are split into different energy levels by the electrostatic field of the coordinating atoms. libretexts.org For an octahedral complex, the d-orbitals split into a lower energy t2g set and a higher energy eg set. libretexts.org For a square planar geometry, a more complex splitting pattern is observed. libretexts.org The magnitude of this splitting (Δ) influences the electronic properties of the complex, such as its color and magnetic properties.

The presence of the extensive π-system in the phenanthrene backbone allows for metal-to-ligand π-backbonding, especially with electron-rich metals in low oxidation states. This involves the donation of electron density from the metal's d-orbitals into the empty π*-orbitals of the ligand. This back-donation strengthens the metal-ligand bond and can significantly affect the electronic structure and reactivity of the complex.

Computational methods, such as Density Functional Theory (DFT), can be employed to provide a more detailed picture of the electronic structure, including the energies and compositions of the molecular orbitals, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO).

Redox Properties of Metal-Bound this compound

Both the quinone functionality and the phenanthrene aromatic system are redox-active, meaning they can undergo reversible or irreversible oxidation and reduction processes. The coordination of a metal ion can significantly modulate these redox properties.

The quinone moiety can be reduced in one-electron steps to a semiquinone radical anion and further to a catecholate dianion. The redox potential at which these reductions occur is sensitive to the nature of the metal ion it is coordinated to. A Lewis acidic metal center will withdraw electron density from the ligand, making the quinone easier to reduce (shifting the reduction potential to more positive values).

Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. biomedpharmajournal.org The voltammograms of the metal complexes would be expected to show new redox waves corresponding to the metal-centered and ligand-centered redox processes. The reversibility of these waves provides information about the stability of the different oxidation states of the complex. The concept of "redox non-innocence" may be relevant here, where the ligand actively participates in the redox chemistry of the complex, making it difficult to assign formal oxidation states to the metal and the ligand separately. nih.gov

Applications in Catalysis

While specific catalytic applications for metal complexes of this compound are not extensively documented, complexes of related redox-active ligands have shown promise in various catalytic transformations. The ability of the ligand and the metal center to exist in multiple oxidation states makes these complexes potential catalysts for redox reactions.

One potential area of application is in oxidation catalysis. nih.gov The metal complex could act as an electron transfer mediator, facilitating the oxidation of organic substrates. For instance, in Wacker-type oxidations, cobalt complexes with redox-active ligands have been used to catalyze the oxidation of olefins to ketones. nih.gov The redox-active ligand can play a role in stabilizing different oxidation states of the metal during the catalytic cycle or even directly participate in substrate activation. nih.gov

The presence of both hard (quinone oxygen) and soft (amino nitrogen) donor sites could also allow these complexes to act as catalysts in reactions requiring bifunctional activation of substrates.

Supramolecular Chemistry and Non Covalent Interactions Involving 2 Aminophenanthrene 9,10 Dione

Exploration of Self-Assembly Phenomena

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. worldresearchlibrary.org For derivatives of phenanthrene-9,10-dione, this process is heavily influenced by the nature of their functional groups. Research on 3,6-bis((hexadecyloxy)ethynyl)phenanthrene-9,10-dione at a liquid/solid interface has shown that the carbonyl groups can direct the formation of linear, ordered nanostructures driven by van der Waals forces and dipole-dipole interactions. acs.org The introduction of an amino group to the phenanthrene-9,10-dione core would be expected to significantly alter this self-assembly behavior by introducing strong, directional hydrogen bonds.

A study on disc-shaped molecules prepared by the condensation of 1,2-diamines with 2,3,6,7-tetrakis(hexyloxy)phenanthrene-9,10-dione revealed that the propensity to form self-assembled columnar liquid crystalline phases is dependent on the electronic nature of substituents. frontiersin.org Molecules with electron-withdrawing groups favored the formation of these ordered phases, suggesting that the electronic properties of the amino group in 2-Aminophenanthrene-9,10-dione would play a crucial role in its self-assembly characteristics. frontiersin.org The process of self-assembly can lead to the formation of various nano- and micro-scale superstructures, such as fibers, ribbons, and sheets, which are the basis for materials like supramolecular gels. scielo.org.mx

Hydrogen Bonding Networks and π-π Stacking Interactions

Hydrogen bonds and π-π stacking are the primary non-covalent forces that would dictate the supramolecular architecture of this compound in the solid state and in aggregates.

π-π Stacking: The large, planar aromatic surface of the phenanthrene (B1679779) core is ideal for π-π stacking interactions. chemeurope.com These interactions arise from the overlapping of p-orbitals in conjugated systems and are a significant stabilizing force in the assembly of aromatic molecules. chemeurope.com In phenanthrene derivatives, these interactions often lead to the formation of columnar stacks or herringbone patterns in the solid state. The stacking can be of a parallel-displaced or T-shaped nature, with sandwich-type arrangements being less common. rsc.org The interplay between hydrogen bonding and π-π stacking is critical; for instance, hydrogen bonds can orient molecules in a way that optimizes the subsequent π-π stacking interactions, leading to highly ordered three-dimensional structures. wikipedia.org Theoretical calculations on related systems have shown that the combined energy of these interactions can be substantial, leading to very stable self-assembled structures. wikipedia.org

Interaction TypePotential Donor/Acceptor GroupsExpected Geometry
Hydrogen Bonding Donor: -NH₂ Acceptor: C=O, -NH₂Directional, leading to dimers, chains, or sheets.
π-π Stacking Phenanthrene aromatic systemParallel-displaced or T-shaped stacking of aromatic rings.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions. mdpi.com The phenanthrenequinone (B147406) structure has been shown to act as a guest, being selectively encapsulated by host molecules.

A recently developed water-soluble Pd₄L₂ molecular tweezer demonstrated the ability to encapsulate various quinones, including phenanthrenequinone (PQ). rsc.orgrsc.org The study revealed that the host-guest complex was stabilized by multiple π-π and C-H···π interactions between the phenanthrenequinone guest and the aromatic walls of the host's cavity. rsc.org Notably, the molecular tweezer showed a higher binding affinity for phenanthrenequinone over its isomer, anthraquinone, highlighting the role of molecular shape and electronic complementarity in molecular recognition. rsc.orgrsc.org The association constant (Kₐ) for the formation of the PQ⊂MT complex was found to be 4.6 x 10³ M⁻¹. rsc.org This demonstrates the potential of the phenanthrene-9,10-dione core to participate in specific molecular recognition events. The presence of the amino group in this compound could further enhance or modify these host-guest interactions by providing an additional site for hydrogen bonding with a suitable host.

Host SystemGuest MoleculeKey InteractionsAssociation Constant (Kₐ)
Pd₄L₂ Molecular Tweezer (MT)Phenanthrenequinone (PQ)π-π stacking, C-H···π4.6 x 10³ M⁻¹ rsc.org
Pd₄L₂ Molecular Tweezer (MT)Anthraquinone (AQ)π-π stacking, C-H···π3.93 x 10² M⁻¹ rsc.org

Formation of Supramolecular Gels and Polymers

Supramolecular gels are soft materials where low-molecular-weight gelators self-assemble into three-dimensional networks that immobilize a solvent. mdpi.com This self-assembly is driven by non-covalent interactions. acs.orgresearchgate.net Phenanthrene-containing molecules have been utilized as building blocks for such materials. For instance, bio-based supramolecular hydrogels have been constructed from dehydroabietic acid, which possesses a rigid tricyclic hydrophenanthrene skeleton. researchgate.netfrontiersin.org The gelation in these systems is a result of the hierarchical self-assembly of the molecules into nanofibers, which then entangle to form the gel network. researchgate.net

Similarly, phenanthrene-based units have been incorporated into supramolecular polymers. These are polymeric arrays held together by reversible, non-covalent interactions. acs.org A study described the formation of metallacycle-cored supramolecular polymers through host-guest interactions involving a phenanthrene-21-crown-7 (P21C7) derivative. The ability of this compound to form both hydrogen bonds and π-π stacking interactions makes it a promising candidate for a low-molecular-weight gelator. The directional nature of the N-H···O hydrogen bonds could facilitate the formation of one-dimensional fibrous aggregates, a common morphology in supramolecular gels, leading to the gelation of organic solvents. scielo.org.mxmdpi.com

Q & A

Q. What are the key synthetic routes for preparing 2-Aminophenanthrene-9,10-dione and its derivatives?

The synthesis of this compound derivatives typically involves functionalization of the anthraquinone core. For example, oxidative bromination of amino-substituted anthraquinones can be achieved using stable peracids like nonanebis(peroxoic acid), which facilitates regioselective bromination under mild conditions . Additionally, the Radziszewski reaction methodology can be adapted for introducing heterocyclic or aromatic substituents via condensation with diketones (e.g., phenanthrene-9,10-dione) . Key considerations include solvent selection (e.g., dichloromethane for bromination) and temperature control to avoid side reactions.

Q. How does the structural modification of the amino group in this compound influence its electronic properties?

Substituents on the amino group significantly alter lipophilicity and electronic conjugation. For instance, alkylation (e.g., hexylamino groups) enhances lipophilicity, improving membrane permeability in biological systems . Conversely, electron-withdrawing groups (e.g., fluorine in fluorophenylacetamide derivatives) increase electrophilicity, affecting redox behavior and photostability . UV-Vis spectroscopy and cyclic voltammetry are critical for characterizing these changes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported photophysical properties of this compound derivatives?

Contradictions in fluorescence quantum yields or ROS generation may arise from solvent polarity, aggregation effects, or measurement protocols. Standardizing solvents (e.g., DMSO vs. aqueous buffers) and using time-resolved spectroscopy can resolve inconsistencies . For example, 1-(Hexylamino)-4-hydroxyanthracene-9,10-dione exhibits solvent-dependent fluorescence due to intramolecular charge transfer, necessitating strict control of experimental conditions .

Q. What strategies optimize the incorporation of this compound into semiconducting polymers for OLEDs?

Brominated derivatives (e.g., 2,7-Dibromophenanthrene-9,10-dione) serve as intermediates in Suzuki-Miyaura cross-coupling reactions to build π-conjugated polymers . Optimizing reaction stoichiometry and catalyst systems (e.g., Pd(PPh₃)₄) improves molecular weight and device performance. Thermal annealing and doping with electron-transport layers (e.g., TiO₂) further enhance charge mobility in OLED architectures .

Q. How do environmental factors influence the stability and detection of this compound derivatives in atmospheric studies?

Oxy-PAHs like 2-methylanthracene-9,10-dione are detected in PM₂.₅ samples using GC-MS with derivatization (e.g., silylation) to improve volatility . Post-fog events increase concentrations due to enhanced partitioning into particulate matter. Stability studies under UV exposure and humidity are critical for assessing environmental persistence .

Q. What computational approaches are used to predict the bioactivity of this compound derivatives in cancer research?

Molecular docking and dynamics simulations evaluate interactions with targets like DNA topoisomerase II or kinase CK2. For example, anthraquinone derivatives with dihydrophenanthrene backbones show hydrogen bonding with catalytic lysine residues in CK2, guiding SAR studies . QSAR models incorporating Hammett constants (σ) for substituent effects improve potency predictions .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Characterizing Derivatives

Property Technique Application Example
Redox PotentialCyclic VoltammetryAssessing electron-withdrawing substituent effects
FluorescenceTime-Resolved SpectroscopyQuantifying ROS generation in biological systems
Environmental DetectionGC-MS with DerivatizationProfiling oxy-PAHs in PM₂.₅ samples

Q. Table 2. Synthetic Optimization Parameters

Reaction Type Key Variables Optimal Conditions
Oxidative BrominationPeracid concentration, temperature0.1 M nonanebis(peroxoic acid), 25°C
Cross-CouplingCatalyst loading, solvent5 mol% Pd(PPh₃)₄, THF/water (3:1)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.